molecular formula C12H16FNO2 B2756649 [3-Fluoro-4-(oxan-4-yloxy)phenyl]methanamine CAS No. 1247619-84-6

[3-Fluoro-4-(oxan-4-yloxy)phenyl]methanamine

Cat. No.: B2756649
CAS No.: 1247619-84-6
M. Wt: 225.263
InChI Key: YTPSDLFLZSZDQW-UHFFFAOYSA-N
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Description

[3-Fluoro-4-(oxan-4-yloxy)phenyl]methanamine: is a chemical compound with the molecular formula C10H12FNO2 It is characterized by the presence of a fluorine atom, an oxane ring, and a methanamine group attached to a phenyl ring

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Material Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.

Biology:

    Enzyme Inhibition: [3-Fluoro-4-(oxan-4-yloxy)phenyl]methanamine has potential as an enzyme inhibitor, affecting biochemical pathways in cells.

    Molecular Probes: It can be used as a molecular probe in biological assays to study cellular processes.

Medicine:

    Drug Development: The compound is being investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Diagnostic Agents: It can be used in the development of diagnostic agents for imaging techniques such as PET scans.

Industry:

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.

    Pharmaceuticals: It is a potential candidate for the development of new pharmaceutical drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-Fluoro-4-(oxan-4-yloxy)phenyl]methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and 4-hydroxyoxane.

    Formation of Intermediate: The 3-fluoroaniline undergoes a nucleophilic substitution reaction with 4-hydroxyoxane to form an intermediate compound.

    Final Product: The intermediate is then subjected to reductive amination to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-Fluoro-4-(oxan-4-yloxy)phenyl]methanamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products:

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of [3-Fluoro-4-(oxan-4-yloxy)phenyl]methanamine involves its interaction with specific molecular targets in cells. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter synthesis, leading to altered neuronal signaling. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure allows it to interact with a variety of biological molecules.

Comparison with Similar Compounds

    [3-Fluoro-4-(methoxy)phenyl]methanamine: Similar structure but with a methoxy group instead of an oxane ring.

    [3-Fluoro-4-(ethoxy)phenyl]methanamine: Similar structure but with an ethoxy group instead of an oxane ring.

    [3-Fluoro-4-(propoxy)phenyl]methanamine: Similar structure but with a propoxy group instead of an oxane ring.

Uniqueness:

    Structural Features: The presence of the oxane ring in [3-Fluoro-4-(oxan-4-yloxy)phenyl]methanamine distinguishes it from other similar compounds, potentially leading to different chemical and biological properties.

    Reactivity: The oxane ring may influence the compound’s reactivity, making it more suitable for specific applications in catalysis and drug development.

Properties

IUPAC Name

[3-fluoro-4-(oxan-4-yloxy)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO2/c13-11-7-9(8-14)1-2-12(11)16-10-3-5-15-6-4-10/h1-2,7,10H,3-6,8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPSDLFLZSZDQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=C(C=C(C=C2)CN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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